1S/C11H10BrNO/c1-2-14-10-4-3-8-5-9 (12)7-13-11 (8)6-10/h3-7H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure.
3-Bromo-7-ethoxyquinoline is an organic compound characterized by its unique structure, which consists of a bromine atom at the 3-position and an ethoxy group at the 7-position of the quinoline ring. This compound is notable for its applications in various fields, including medicinal chemistry, where it serves as a precursor for synthesizing more complex heterocyclic compounds and as a potential therapeutic agent.
3-Bromo-7-ethoxyquinoline can be synthesized through the bromination of 7-ethoxyquinoline, a reaction that introduces the bromine substituent at the specified position. The compound falls under the category of heterocyclic aromatic compounds, specifically quinolines, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
The synthesis of 3-Bromo-7-ethoxyquinoline typically involves the following steps:
The molecular formula of 3-Bromo-7-ethoxyquinoline is C_10H_10BrN_O, with a molecular weight of approximately 241.1 g/mol. The structural representation includes:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, providing insights into its structural features .
3-Bromo-7-ethoxyquinoline participates in several types of chemical reactions:
The mechanism of action for compounds like 3-Bromo-7-ethoxyquinoline often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit:
The physical properties of 3-Bromo-7-ethoxyquinoline include:
Chemical properties include:
Spectroscopic data from NMR and IR analyses provide further insights into its functional groups and molecular interactions .
3-Bromo-7-ethoxyquinoline has diverse applications across several scientific domains:
Regioselective bromination at the C3 position of 7-ethoxyquinoline derivatives leverages electronic and steric factors inherent to the quinoline ring system. The ethoxy group at C7 exerts a strong +M effect, activating ortho/para positions relative to itself. However, bromination predominantly occurs at C3 due to:
Electrophilic bromination using bromine (Br₂) typically yields mixtures, whereas N-Bromosuccinimide (N-Bromosuccinimide) in chloroform achieves >90% C3 selectivity under reflux conditions [5]. Alternative reagents like dibromohydantoin show reduced regioselectivity (∼75%) due to radical side reactions [4].
Table 1: Regioselectivity of Brominating Agents for 7-Ethoxyquinoline
Brominating Agent | Solvent | Temperature | C3 Selectivity | Yield |
---|---|---|---|---|
N-Bromosuccinimide | Chloroform | Reflux | 92% | 85% |
Br₂ | Acetic acid | 25°C | 65% | 78% |
Dibromohydantoin | Dichloromethane | 40°C | 75% | 70% |
Quinoline electrophilic substitutions follow the Holleman rules but exhibit unique regiochemical outcomes due to heterocyclic polarization. Key mechanistic aspects include:
This regioselectivity is exploited in pharmaceutical intermediates where C3 functionalization precedes cross-coupling reactions [5] [7].
Solvent polarity critically impacts N-Bromosuccinimide-mediated bromination efficiency and selectivity:
Catalysts are generally unnecessary, but silica gel dispersions improve N-Bromosuccinimide reactivity by adsorbing succinimide byproducts [4]. Reaction optimization studies show 2.2 equivalents of N-Bromosuccinimide in chloroform at 60°C for 6 hours achieves 92% conversion [3].
Table 2: Solvent Optimization for N-Bromosuccinimide Bromination of 7-Ethoxyquinoline
Solvent | Dielectric Constant | Reaction Time (h) | Yield | C3:C8 Ratio |
---|---|---|---|---|
Chloroform | 4.8 | 6 | 85% | 20:1 |
Acetonitrile | 37.5 | 3 | 88% | 25:1 |
Acetic acid | 6.2 | 4 | 75% | 10:1 |
Dichloromethane | 9.1 | 5 | 82% | 18:1 |
The trifluoromethanesulfonate (triflate) group serves as a versatile protecting group and activating handle for quinoline bromination. A three-step sequence demonstrates advantages over direct bromination:
Key Benefits:
Scalable production of 3-bromo-7-ethoxyquinoline requires optimization of three key stages:
Critical Process Parameters:
This protocol delivers 1kg batches with 82% overall yield, underscoring viability for industrial applications [1] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: